molecular formula C13H9NO3 B13906349 10H-Phenoxazine-4-carboxylic acid

10H-Phenoxazine-4-carboxylic acid

Cat. No.: B13906349
M. Wt: 227.21 g/mol
InChI Key: YYYRFIDCQOPTDR-UHFFFAOYSA-N
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Description

10H-Phenoxazine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C13H9NO3. It belongs to the phenoxazine family, which is known for its diverse applications in various fields such as material science, organic electronics, and medicinal chemistry . The compound is characterized by a phenoxazine core structure with a carboxylic acid functional group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenoxazine-4-carboxylic acid typically involves the condensation of 2-aminophenol with appropriate carboxylating agents. One common method is the oxidative cyclization of 2-aminophenol derivatives . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or ferric chloride in an acidic medium.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative cyclization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 10H-phenoxazine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ferric chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.

Major Products Formed:

Scientific Research Applications

10H-phenoxazine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10H-phenoxazine-4-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate with DNA, inhibiting the replication of cancer cells. The compound’s carboxylic acid group allows it to form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

    Phenothiazine: Similar in structure but contains sulfur instead of oxygen in the heterocyclic ring.

    Phenazine: Lacks the oxygen atom present in phenoxazine.

    Acridine: Contains a nitrogen atom in the heterocyclic ring but differs in the arrangement of atoms.

Uniqueness: 10H-phenoxazine-4-carboxylic acid is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

10H-phenoxazine-4-carboxylic acid

InChI

InChI=1S/C13H9NO3/c15-13(16)8-4-3-6-10-12(8)17-11-7-2-1-5-9(11)14-10/h1-7,14H,(H,15,16)

InChI Key

YYYRFIDCQOPTDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC(=C3O2)C(=O)O

Origin of Product

United States

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